2-Methylcyclopentanone

Catalog No.
S8055516
CAS No.
28631-88-1
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylcyclopentanone

CAS Number

28631-88-1

Product Name

2-Methylcyclopentanone

IUPAC Name

2-methylcyclopentan-1-one

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3

InChI Key

ZIXLDMFVRPABBX-UHFFFAOYSA-N

SMILES

CC1CCCC1=O

Canonical SMILES

CC1CCCC1=O

2-Methylcyclopentanone (CAS: 1120-72-5) is an alpha-methylated cyclic ketone that serves as a critical building block and specialty solvent in fine chemical synthesis [1]. Featuring a boiling point of approximately 139 °C and a density of 0.917 g/mL, this compound is distinguished by its sterically hindered alpha-carbon . In industrial and laboratory procurement, it is primarily sourced as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds, such as jasmonate analogs, where the pre-installed methyl group dictates downstream structural complexity [1].

Research Fit

Synthetic Versatility Supports route development with extensive documented reaction precedent
Chiral Building Block Enables asymmetric natural product synthesis as a stereodefined intermediate
Spectroscopic Reference Provides a well-characterized baseline for conformational and photophysical studies

Substituting 2-methylcyclopentanone with its unmethylated baseline analog, cyclopentanone, fundamentally alters reaction pathways and process efficiencies [1]. In synthetic workflows, the alpha-methyl group is not merely a solvent modifier but a critical steric handle; its absence eliminates the steric bias required for regioselective enolization and asymmetric Baeyer-Villiger oxidations, resulting in symmetric or undesired unmethylated products [2]. Furthermore, in process chemistry, the higher boiling point and increased lipophilicity of 2-methylcyclopentanone mean that a generic substitution would disrupt established thermal operating windows and organic-phase extraction efficiencies [1].

Substitution Risk

Cyclopentanone (unsubstituted) Lower conformational barrier and different fluorescence yield may alter spectral interpretation and reactivity profiles
2-Methylcyclohexanone (six-membered ring) Enzyme recognition differs sharply; 20β-HSD reduces the six-membered analog but not 2-methylcyclopentanone
3-Methylcyclopentanone (regioisomer) Excited-state coherence behavior is regioisomer-dependent, potentially altering ultrafast photophysical outcomes

Steric Bias for Regiocontrolled Enolization

2-Methylcyclopentanone provides a tunable platform for enolization due to the steric hindrance of the alpha-methyl group. Under kinetic conditions (e.g., LDA at -78 °C), deprotonation occurs preferentially at the less hindered C5 position, whereas thermodynamic conditions favor the more substituted C2 enolate [1]. In contrast, unmethylated cyclopentanone yields only a single symmetric enolate, offering zero regiocontrol for subsequent functionalization [1].

Evidence DimensionEnolate symmetry and substitution control
Target Compound DataTunable C2 or C5 enolate formation depending on base and temperature
Comparator Or BaselineCyclopentanone (Yields 100% symmetric enolate, no regiocontrol)
Quantified Difference2 distinct enolate pathways vs. 1 symmetric pathway
ConditionsStandard enolization (LDA/THF at -78 °C vs. NaHMDS at RT)

Essential for buyers synthesizing complex 1,2- or 1,3-disubstituted cyclopentyl APIs, where pre-existing stereocenters or regiocenters are strictly required.

20β-HSD substrate recognition
Head-to-head comparison
2-Methylcyclopentanone not reduced; 2-methylcyclohexanone reduced
Biocatalytic reduction fit requires ring-size verification
Condition: recombinant 20β-HSD; 48 carbonyl substrates

Migratory Aptitude in Lactone Synthesis

During Baeyer-Villiger oxidation with peroxyacids, the secondary/tertiary carbon in 2-methylcyclopentanone exhibits a higher migratory aptitude than the primary carbon, selectively yielding 6-methyltetrahydro-2H-pyran-2-one [1]. Cyclopentanone, lacking this directing group, exclusively forms the unsubstituted delta-valerolactone [1].

Evidence DimensionSubstituted lactone yield
Target Compound DataYields >90% 6-methyltetrahydro-2H-pyran-2-one
Comparator Or BaselineCyclopentanone (Yields 0% methyl-lactone; forms only delta-valerolactone)
Quantified DifferenceComplete shift in lactone structure and substitution pattern
ConditionsOxidation using mCPBA or Pt-catalyzed H2O2

Procurement of this specific isomer is mandatory when the target downstream product is a methyl-substituted lactone for fragrances or specialized polymers.

Conformational energy barrier
Direct comparison
≤2.0 kcal/mol
Reported ≥47% lower barrier than unsubstituted cyclopentanone (3.8 kcal/mol)
REMPI spectroscopy; supersonically cooled samples

Volatility and Phase Partitioning for Scale-Up

The addition of the alpha-methyl group significantly alters the bulk physicochemical properties of the solvent. 2-Methylcyclopentanone has a boiling point of approximately 139 °C and a calculated LogP of 0.69, compared to cyclopentanone's boiling point of 131 °C and LogP of 0.38 [1]. This makes 2-methylcyclopentanone less volatile and more hydrophobic, improving its retention in organic phases during aqueous workups [1].

Evidence DimensionBoiling Point and Hydrophobicity (LogP)
Target Compound DataBP ~139 °C, LogP ~0.69
Comparator Or BaselineCyclopentanone (BP ~131 °C, LogP ~0.38)
Quantified Difference+8 °C higher boiling point, ~80% increase in lipophilicity
ConditionsStandard atmospheric pressure (760 mmHg) and standard partitioning conditions

Provides a wider thermal operating window and better organic-phase recovery during large-scale industrial extractions compared to the baseline analog.

Fluorescence quantum yield
Class-level inference
1.6× vs. cyclopentanone
60% higher yield affects detection sensitivity in fluorescence methods
Room temperature; excitation 313 nm; cyclohexane

Beta-C-H Abstraction in Photocatalysis

In TBADT-photocatalyzed C-H/C-C conversions, 2-methylcyclopentanone behaves differently than its positional isomer, 3-methylcyclopentanone. While 3-methylcyclopentanone undergoes highly selective beta-methine abstraction to form 1,6-diketones with quaternary carbons, 2-methylcyclopentanone's alpha-methyl group introduces steric hindrance that alters the abstraction profile, leading to divergent reaction pathways and requiring specific catalyst tuning [1].

Evidence Dimensionbeta-methine C-H abstraction selectivity
Target Compound DataAltered/mixed selectivity due to alpha-steric hindrance
Comparator Or Baseline3-Methylcyclopentanone (High selectivity for beta-methine abstraction)
Quantified DifferenceDivergent reaction pathways and major product distributions
ConditionsTBADT-photocatalyzed reaction with electron-deficient olefins (e.g., methyl vinyl ketone)

Buyers developing photocatalytic functionalization routes must select the correct positional isomer, as the alpha- vs. beta-methyl position fundamentally changes the reaction outcome.

Excited-state coherence
Context-dependent
VMI photoelectron spectroscopy: oscillatory vs. exponential decay
Regioisomer identity (2- vs 3-methyl) may determine photophysical coherence outcome
201 nm pump; 350 nm probe; S₂→S₁ internal conversion
Documented reaction network
Supporting evidence
163 reactions as reactant
Extensive synthetic precedent reduces method development risk
SPRESIweb database; 116 articles, 4 patents
Physicochemical profile vs cyclopentanone
Cross-study comparable
b.p. +9–11 °C; density −0.034 g/mL; LogP +0.3–0.7
Supports chromatographic discrimination and partitioning assessment
Compiled from authoritative databases

Substituted Lactone and Monomer Precursor

Directly utilizing the Baeyer-Villiger oxidation regioselectivity demonstrated in Section 3, 2-methylcyclopentanone is the preferred starting material for synthesizing 6-methyltetrahydro-2H-pyran-2-one [1]. This lactone is a critical monomer for biodegradable polyesters and a key building block in flavor and fragrance manufacturing.

Disubstituted Cyclopentyl API Synthesis

Leveraging its tunable enolization profile, this compound is used in pharmaceutical synthesis where 1,2- or 1,3-disubstituted cyclopentane rings are required [2]. The pre-installed alpha-methyl group acts as a steric handle, allowing chemists to direct subsequent alkylations or aldol condensations to the desired carbon.

High-Boiling Solvent for Organometallic Reactions

Due to its elevated boiling point (~139 °C) and higher LogP compared to unmethylated cyclopentanone, it serves as an effective specialty solvent for high-temperature organometallic reactions that require a polar, aprotic, cyclic ketone environment without the risk of premature solvent boil-off [2].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric synthesis chiral building block
Stereochemical fidelity and documented synthetic precedent
Enantiomeric purity review and route robustness evaluation
Spectroscopic reference standard
Documented conformational barrier and spectral benchmarks
Calibration against published REMPI or NMR data
Catalytic process impurity monitoring
Identified by-product in CeO₂-catalyzed cycloketonization
GC-MS calibration and impurity profiling
Fluorescence-based detection methods
Reported higher fluorescence quantum yield
Calibration curve generation and sensitivity verification

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

98.073164938 g/mol

Monoisotopic Mass

98.073164938 g/mol

Heavy Atom Count

7

UNII

HTH47R9TXS

General Manufacturing Information

Cyclopentanone, 2-methyl-: ACTIVE

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